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Compound of Interest

Compound Name:
2-Chloro-4-(4-

chlorophenyl)quinazoline

Cat. No.: B11680966

Get Quote

Topic: 2-Chloro-4-(4-chlorophenyl)quinazoline: Technical Synthesis and Reactivity Guide

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Chemical Identity & Structural Analysis
2-Chloro-4-(4-chlorophenyl)quinazoline is a privileged heterocyclic scaffold used primarily as

a regioselective intermediate in the synthesis of bioactive 2,4-disubstituted quinazolines.[1] Its

value lies in the orthogonal reactivity of the C2 and C4 positions: the C4-aryl group is installed

first (exploiting the higher electrophilicity of C4 in the precursor), leaving the C2-chloride

available for subsequent nucleophilic aromatic substitution (

) or further cross-coupling.
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Property Data

IUPAC Name 2-Chloro-4-(4-chlorophenyl)quinazoline

Common Synonyms
2-Chloro-4-(p-chlorophenyl)quinazoline; 4-(4-

Chlorophenyl)-2-chloroquinazoline

CAS Number

Not widely listed as a commodity chemical;

analogue 2-chloro-4-phenylquinazoline is CAS

29874-83-7

Molecular Formula

Molecular Weight 275.13 g/mol

Core Scaffold Quinazoline (1,3-diazanaphthalene)

Key Functional Groups
C2-Chloro (Leaving Group), C4-Aryl (Stable

Moiety)

Synthetic Pathway: Regioselective Suzuki-Miyaura
Coupling[1]
The synthesis of 2-chloro-4-(4-chlorophenyl)quinazoline relies on the electronic

differentiation between the C2 and C4 positions of the 2,4-dichloroquinazoline precursor.[1]

Mechanistic Causality
In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2.[1] This is

due to the additive inductive effect of the adjacent N3 nitrogen and the resonance contribution

from the fused benzene ring, which localizes a higher coefficient of the Lowest Unoccupied

Molecular Orbital (LUMO) at C4.

Result: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with 1 equivalent of arylboronic

acid occurs exclusively at C4 under controlled conditions.

Experimental Protocol (Self-Validating)
Objective: Synthesize 2-chloro-4-(4-chlorophenyl)quinazoline from 2,4-dichloroquinazoline.
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Reagents:

2,4-Dichloroquinazoline (1.0 equiv, 20 mmol)[1]

4-Chlorophenylboronic acid (1.05 equiv, 21 mmol)[1]

Catalyst:

(3-5 mol%)

Base:

(2.0 equiv, 2M aqueous solution)[1]

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (degassed)

Step-by-Step Methodology:

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with

Argon/Nitrogen.[1]

Dissolution: Add 2,4-dichloroquinazoline (3.98 g) and 4-chlorophenylboronic acid (3.28 g) to

DME (80 mL). Stir until dissolved.

Catalyst Addition: Add

(1.15 g) quickly to minimize air exposure.

Base Addition: Add the degassed

solution (20 mL).

Reaction: Heat the mixture to 60–70 °C (Do not reflux vigorously to prevent bis-coupling).

Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS every 30 minutes.

Checkpoint: The starting material (

) should disappear, replaced by a new spot (

). If bis-coupled product (2,4-diaryl) appears (
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), lower the temperature.

Workup: Upon completion (~2-4 hours), cool to RT. Dilute with water (100 mL) and extract

with EtOAc (

mL).

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in
Hexanes).

Validation:

1H NMR (CDCl3): Look for the disappearance of the C4-H signal (if using quinazoline) or

shift in aromatic protons. The 2-Cl position is confirmed by the lack of reactivity in this step

compared to C4.

MS (ESI): m/z = 275/277 (Cl isotope pattern).

Reactivity Profile & Downstream Applications
Once the C4-aryl group is installed, the molecule behaves as a monofunctional electrophile at

C2.[1] This is a critical node in drug discovery for synthesizing 2-amino-4-arylquinazolines.[1]

Reaction: Displacement at C2
The C2-chlorine is activated by the two ring nitrogens (N1 and N3). It can be displaced by

amines, alkoxides, or thiols.[1]

Conditions: Nucleophile (1.2 equiv), Base (

or DIPEA), Solvent (DMF or iPrOH), Heat (80-100 °C).

Application: This generates libraries of kinase inhibitors (e.g., EGFR, DYRK1A) or

antimalarial agents where the C2-amine provides solubility and H-bonding interactions within

the ATP-binding pocket.[1]

Visualizing the Pathway
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2,4-Dichloroquinazoline 2-Chloro-4-(4-chlorophenyl)quinazoline
(Target Scaffold)

Pd(PPh3)4, Na2CO3
Selective C4 Arylation

4-Cl-Ph-B(OH)2
(Suzuki Coupling)

2-Amino-4-(4-chlorophenyl)quinazoline
(Bioactive Core)

K2CO3, DMF, 90°C
C2 Substitution

Primary Amine (R-NH2)
(SnAr Displacement)

Click to download full resolution via product page

Caption: Regioselective synthesis workflow. The C4 position is functionalized first via Palladium

catalysis, activating the C2 position for subsequent nucleophilic attack.[1]

Critical Reference Data
Parameter Value / Condition

Physical State White to pale yellow solid

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

Water

Storage 2-8 °C, Inert atmosphere (Argon)

Toxicity
Irritant; Potential skin sensitizer (Handle with

gloves/fume hood)

Regioselectivity Ratio Typically >20:1 (C4:C2) at 60 °C
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Source:J. Org.[1][3][4] Chem. 2009, 74, 15, 5626–5632.[1]

URL:[Link]
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General Quinazoline Synthesis

Title: Recent Advances in the Synthesis of Quinazolines.[5][6][7][4]

Source:Molecules 2018, 23(11), 2783.[1]

URL:[Link]

Relevance: Provides broader context on the utility of the quinazoline scaffold in medicinal
chemistry.

Mechanistic Insight (

vs Coupling):
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental
Insights into 4-Aminoquinazoline Synthesis.

Source:Molecules 2024, 29(24), 5984.[1]

URL:[Link]

Relevance: Confirms the electronic bias of the C4 position.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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